molecular formula C9H16ClNO3 B2767568 Methyl1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylatehydrochloride CAS No. 2260937-37-7

Methyl1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylatehydrochloride

Cat. No.: B2767568
CAS No.: 2260937-37-7
M. Wt: 221.68
InChI Key: TZXSXJFZYODZHM-UHFFFAOYSA-N
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Description

Methyl 1-(aminomethyl)-2-oxabicyclo[221]heptane-4-carboxylate hydrochloride is a bicyclic compound with a unique structure that includes an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the Bicyclic Ring System: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the Aminomethyl Group: This step often involves the use of a nucleophilic substitution reaction, where an appropriate amine is introduced to the bicyclic system.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the aminomethyl group or other parts of the molecule.

    Substitution: Nucleophilic substitution reactions are common, especially involving the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Chemical Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism by which Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate: This compound shares a similar bicyclic structure but differs in the functional groups attached.

    Bicyclo[2.2.1]heptane derivatives: Various derivatives of bicyclo[22

Uniqueness

Methyl 1-(aminomethyl)-2-oxabicyclo[221]heptane-4-carboxylate hydrochloride is unique due to the presence of the oxabicyclo ring system and the aminomethyl group

Properties

IUPAC Name

methyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-12-7(11)8-2-3-9(4-8,5-10)13-6-8;/h2-6,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXSXJFZYODZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(OC2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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